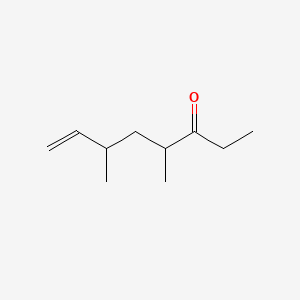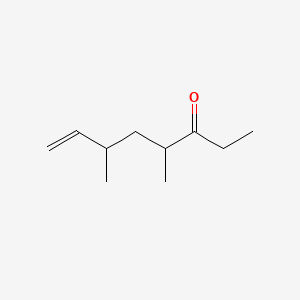
7-Octen-3-one, 4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-7-octen-3-one is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a distinctive structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-7-octen-3-one can be synthesized through several methods. One common approach involves the isomerization of epoxides using lithium perchlorate as a catalyst . This method is efficient and yields high purity ketone.
Industrial Production Methods
In industrial settings, the production of 4,6-Dimethyl-7-octen-3-one often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-7-octen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4,6-Dimethyl-7-octen-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-7-octen-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a volatile organic compound that can influence various physiological processes. For example, it can inhibit spore germination and induce defensive behaviors in plants .
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure but different functional groups.
2,6-Dimethyl-7-octen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
4,6-Dimethyl-7-octen-3-one is unique due to its specific structure and the presence of both a double bond and two methyl groups. This unique structure contributes to its distinctive chemical properties and applications.
Properties
CAS No. |
63323-26-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4,6-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
BOBHRIZDBFPAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


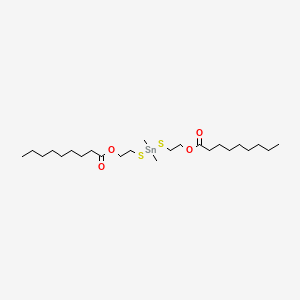

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
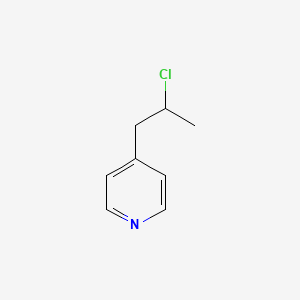
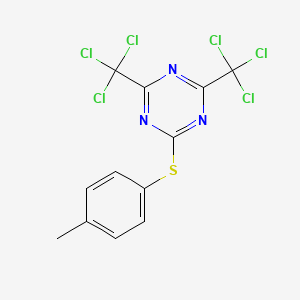
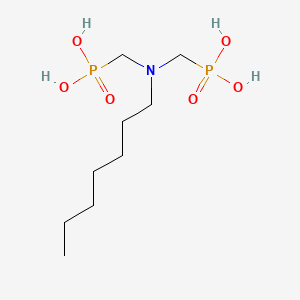
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
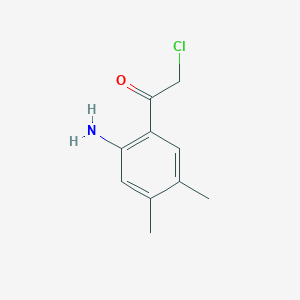
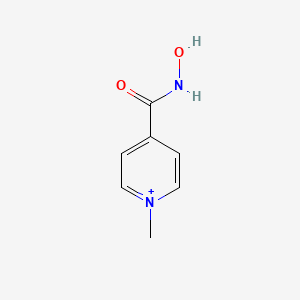
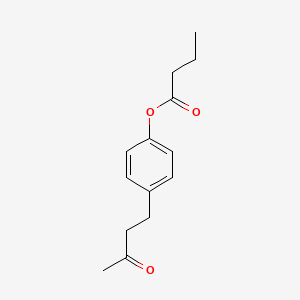

![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
